2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine
Overview
Description
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine is an organic compound that belongs to the class of isoindolines This compound features a unique structure with a 2-methylpropyl group attached to the nitrogen atom of the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropylamine with phthalic anhydride to form the corresponding isoindoline derivative. The reaction typically requires heating under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding isoindoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted isoindolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Isoindoline oxides
Reduction: Reduced isoindoline derivatives
Substitution: Substituted isoindolines with different functional groups
Scientific Research Applications
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methylpropylamine: A simple amine with a similar alkyl group.
Isoindoline: The parent compound of the isoindoline class.
2,3-dihydro-1H-isoindol-4-amine: A closely related compound without the 2-methylpropyl group.
Uniqueness
2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-4-amine is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-methylpropyl)-1,3-dihydroisoindol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-9(2)6-14-7-10-4-3-5-12(13)11(10)8-14/h3-5,9H,6-8,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDAIRHLVCVACH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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